molecular formula C9H10FNO3 B1298997 3-fluoro-D-tyrosine CAS No. 64024-06-2

3-fluoro-D-tyrosine

Cat. No.: B1298997
CAS No.: 64024-06-2
M. Wt: 199.18 g/mol
InChI Key: VIIAUOZUUGXERI-SSDOTTSWSA-N
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Description

3-Fluoro-D-tyrosine is a fluorinated derivative of the amino acid tyrosine. It belongs to the class of monofluorobenzenes and is characterized by the substitution of a hydrogen atom with a fluorine atom at the third position of the benzene ring. This compound has the molecular formula C9H10FNO3 and is known for its unique properties that make it valuable in various scientific fields .

Biochemical Analysis

Biochemical Properties

3-Fluoro-D-tyrosine plays a significant role in biochemical reactions, particularly in the biosynthesis of proteins. It is used as a substitute for tyrosine in the biosynthesis of proteins such as β-galactosidases in Escherichia coli, bacteriorhodopsin, and intestinal microvillar enzymes like aminopeptidase N . The compound interacts with these enzymes and proteins, affecting their properties and functions. For example, the incorporation of this compound into proteins can alter their stability, folding, and activity due to the presence of the fluorine atom, which can influence hydrogen bonding and hydrophobic interactions.

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound targets proteins such as superoxide dismutase in mitochondria . By interacting with these proteins, this compound can modulate oxidative stress responses and other cellular processes. Additionally, the compound’s incorporation into cellular proteins can lead to changes in protein function and stability, impacting overall cell physiology.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound targets superoxide dismutase in mitochondria, affecting its activity . The presence of the fluorine atom in the compound can also influence gene expression by altering the binding of transcription factors to DNA. These interactions can result in changes in cellular processes and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can be hyperpolarized using photo-chemically induced dynamic nuclear polarization (photo-CIDNP), which enhances its signal in magnetic resonance imaging (MRI) and nuclear magnetic resonance (NMR) spectroscopy . This hyperpolarization can be maintained over multiple excitations, indicating the compound’s stability in laboratory conditions. Long-term effects on cellular function have also been observed, with changes in protein stability and function over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can be toxic at high doses, leading to adverse effects on cellular function and overall health . At lower doses, this compound can be used to study its effects on protein biosynthesis and cellular processes without causing significant toxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be hydroxylated to form 3,4-dihydroxyphenylalanine (DOPA), which is an important intermediate in the synthesis of neurotransmitters . The presence of the fluorine atom can influence the activity of enzymes involved in these pathways, affecting metabolic flux and metabolite levels. Additionally, this compound can be incorporated into proteins, influencing their function and stability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported by L-type amino acid transporter 1 (LAT1), which is upregulated in certain types of cancer cells . This transporter mediates the uptake of this compound into cells, where it can be incorporated into proteins and influence cellular processes. The distribution of the compound within tissues can also be affected by its interactions with binding proteins and other cellular components.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific compartments or organelles within the cell, such as mitochondria, where it interacts with proteins like superoxide dismutase . Post-translational modifications and targeting signals can direct this compound to these specific locations, influencing its role in cellular processes. The presence of the fluorine atom can also affect the compound’s localization and interactions within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-D-tyrosine typically involves the fluorination of tyrosine derivatives. One common method is the electrophilic fluorination of tyrosine using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile under mild conditions to achieve selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as enzymatic synthesis. Enzymes like fluorinase can catalyze the formation of carbon-fluorine bonds, providing an efficient and environmentally friendly route to produce fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-D-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-D-tyrosine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to be selectively fluorinated and its applications in various fields make it a valuable compound for research and industrial purposes .

Properties

IUPAC Name

(2R)-2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIAUOZUUGXERI-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C[C@H](C(=O)O)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301315780
Record name 3-Fluoro-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64024-06-2
Record name 3-Fluoro-D-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64024-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluorotyrosine, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064024062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Fluoro-D-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301315780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-Amino-3-(3-fluoro-4-hydroxy-phenyl)-propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-FLUOROTYROSINE, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36F3KA9521
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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